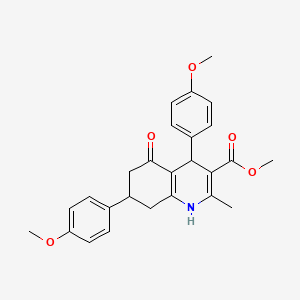

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C26H27NO5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H27NO5/c1-15-23(26(29)32-4)24(17-7-11-20(31-3)12-8-17)25-21(27-15)13-18(14-22(25)28)16-5-9-19(30-2)10-6-16/h5-12,18,24,27H,13-14H2,1-4H3 |

InChI Key |

BHFFFWSOGMTTPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

ZrOCl₂·8H₂O-Catalyzed Synthesis

ZrOCl₂·8H₂O has emerged as a green catalyst due to its low toxicity and high activity. In a study by Koukabi et al., the optimized conditions for synthesizing hexahydroquinoline derivatives included:

The catalyst facilitates proton transfer steps and stabilizes transition states, reducing energy barriers. However, temperatures exceeding 83.75°C led to ZrOCl₂ phase changes, lowering yields.

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ enabled room-temperature synthesis with:

-

Reaction time : 5–15 minutes

-

Yield : 76–100%

-

Solvent : Ethanol.

This method eliminated chromatographic purification, favoring direct crystallization. The ionic liquid’s dual acid-base sites accelerated imine formation and cyclization.

Process Optimizations

Solvent and Base Substitutions

Patent AU2003237223A1 highlights critical substitutions for industrial scalability:

Temperature and Workflow Adjustments

In WO2022136206A1, stepwise temperature control enhanced purity:

-

Initial reaction : 70°C for 4.5 hours

-

Quenching : Gradual addition to 0–3°C aqueous HCl

-

Crystallization : pH adjustment to ≤3.5 with 4N HCl.

This minimized side products like N-oxide derivatives, achieving >98% purity.

Industrial-Scale Production

Batch Reactor Protocols

Large-scale synthesis (5–10 kg batches) employs:

-

Reactor setup : Two interconnected vessels for parallel intermediate synthesis

-

Solvent recovery : Distillation under reduced pressure

A representative workflow from CN105712931A involves:

Quality Control Measures

-

In-process checks : TLC (EtOAc/hexane, 1:3) for intermediate tracking

-

Crystallization : Ethanol/water (3:1) for final product isolation

-

Purity analysis : HPLC (C18 column, 90:10 acetonitrile/water).

Comparative Analysis of Methods

| Method | Catalyst | Temp. (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| ZrOCl₂·8H₂O | ZrOCl₂·8H₂O | 83.75 | 4 h | 92 | 95 |

| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 25 | 15 min | 100 | 98 |

| Patent WO2022136206A1 | None | 70 | 10 h | 85 | 98 |

| Traditional Hantzsch | NH₄OAc | 70 | 6 h | 65 | 90 |

The ionic liquid method offers superior efficiency but requires costlier catalysts. Industrial protocols prioritize solvent safety and scalability over speed.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique structure and reactivity.

Biological Studies

The compound's structure allows it to interact with biological molecules. This interaction makes it useful in:

- Enzyme Inhibition Studies: The compound can inhibit specific enzymes by binding to their active sites, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Receptor Binding Studies: Its ability to fit into receptor sites enables researchers to explore its effects on signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications of the hexahydroquinoline structure can enhance antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Research

Recent investigations highlight its potential as an anticancer agent. The compound has been tested for its efficacy against different cancer cell lines, indicating promising results in inhibiting tumor growth .

Pharmaceutical Development

Due to its biological activity, this compound is being explored for the development of new pharmaceuticals targeting various diseases.

Specialty Chemicals

The compound can be used in producing specialty chemicals with tailored properties for specific applications in materials science and chemical manufacturing.

Case Studies

Mechanism of Action

The mechanism by which Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Aromatic Substituents

- Electron-Withdrawing Groups : Derivatives such as B4 (2-nitrophenyl) and B6 (4-chlorophenyl) exhibit reduced electron density, which may alter binding affinities or metabolic stability .

- Heterocyclic Substituents : B9 (furan-2-yl) introduces a heteroaromatic ring, affecting solubility and π-π stacking interactions .

Ester Groups

- Methyl vs. Ethyl Esters : The target compound’s methyl ester (MW = ~399.49 g/mol) confers slightly lower molecular weight and lipophilicity compared to ethyl esters (e.g., Ethyl 4,7-bis(4-chlorophenyl)-..., MW = 456.37 g/mol) . This difference may influence membrane permeability and bioavailability.

Structural Conformations

- Cyclohexenone Ring Puckering: The hydropyridine ring in analogs like Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl... adopts a “sofa” conformation, with the methine carbon deviating by 0.454 Å from the plane . Similar puckering in the target compound could affect intermolecular interactions.

- Dihedral Angles: The phenyl rings in related compounds exhibit dihedral angles of ~85° relative to the hexahydroquinoline plane, influencing crystal packing and hydrogen-bonding networks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic Data

Biological Activity

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines and possesses a unique structure that contributes to its biological activity. The presence of methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula: C₃₃H₃₃N₁O₆

Molecular Weight: 533.67 g/mol

CAS Number: Not specified

1. Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor of carbonic anhydrase I (CA-I), an enzyme critical in regulating pH and fluid balance in various tissues. Molecular docking studies revealed that the compound has a strong binding affinity to the active site of CA-I, suggesting its potential as a therapeutic agent for conditions like glaucoma and edema .

| Enzyme | Inhibition Type | Binding Affinity |

|---|---|---|

| Carbonic Anhydrase I (CA-I) | Competitive | High |

2. Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

3. Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

The proposed mechanism involves the compound's ability to interact with specific molecular targets within cells. By inhibiting enzymes like carbonic anhydrase I and modulating oxidative stress pathways, it can exert protective effects on cellular functions.

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted using molecular docking simulations showed that the compound binds effectively to the active site of carbonic anhydrase I. The binding interactions were characterized by strong hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site .

Case Study 2: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant activity was assessed using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radical levels compared to control samples, highlighting its potential as a natural antioxidant.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good oral bioavailability and absorption characteristics:

| Pharmacokinetic Parameter | Value |

|---|---|

| Lipophilicity (MlogP) | 0.68 |

| Topological Surface Area (TPSA) | 78–125 Ų |

| Bioavailability Score | 0.55 |

These parameters indicate favorable drug-like properties according to Lipinski's Rule of Five .

Q & A

Q. What are the critical steps and conditions for synthesizing Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Answer: The synthesis typically involves a multi-component Hantzsch reaction or cyclocondensation of substituted β-ketoesters, aldehydes, and ammonium acetate. Key steps include:

- Precursor preparation : Substituted 4-methoxyphenyl groups are introduced via aldehyde precursors.

- Cyclization : Conducted in ethanol or acetic acid under reflux (80–100°C) for 6–12 hours .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions optimize ring closure and substituent positioning .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity .

Q. How is the molecular structure of this compound validated?

Answer: Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., boat-shaped dihydropyridine ring with fused cyclohexanone) .

- Spectroscopy :

- NMR : H and C NMR confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.2 ppm).

- FT-IR : C=O stretches (~1700 cm) and N–H bends (~3300 cm) verify functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 435.18) .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s conformational stability?

Answer: Single-crystal X-ray diffraction reveals:

- Conformational analysis : The dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring is slightly distorted (envelope shape) .

- Intermolecular interactions :

- N–H⋯O hydrogen bonds form infinite chains along the c-axis (e.g., N–H⋯O distance: 2.08 Å) .

- C–H⋯O interactions stabilize the lattice (Table 1).

Q. Table 1: Hydrogen Bond Geometry (Å, °)

| D–H⋯A | D–H | H⋯A | D⋯A | ∠D–H⋯A |

|---|---|---|---|---|

| N–H⋯O | 0.86 | 2.08 | 2.934 | 171.2 |

| C–H⋯O | 0.93 | 2.44 | 3.178 | 136.5 |

| Source: Adapted from |

Q. How do substituents (e.g., 4-methoxyphenyl groups) influence bioactivity?

Answer:

- Electron-donating effects : Methoxy groups enhance electron density on the quinoline core, improving interactions with biological targets (e.g., calcium channels) .

- Steric effects : Bulky 4-methoxyphenyl groups at positions 4 and 7 restrict rotational freedom, potentially increasing binding specificity .

- Hydrogen bonding : The 5-oxo group acts as a hydrogen bond acceptor, critical for antimicrobial activity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- Dynamic vs. static structures : NMR may average conformations in solution, whereas X-ray data reflect solid-state rigidity. Compare temperature-dependent NMR to detect conformational flexibility .

- Tautomerism : Use N NMR or isotopic labeling to distinguish keto-enol tautomers in solution .

- DFT calculations : Validate experimental bond lengths/angles against theoretical models (e.g., B3LYP/6-31G(d)) .

Methodological Guidance

Q. How to optimize reaction yields for derivatives with varying aryl substituents?

Answer:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky aryl aldehydes .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

- Catalyst optimization : Lewis acids (e.g., ZnCl) or ionic liquids (e.g., [BMIM]BF) accelerate cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.